

# Whitepaper: Initial Investigations into the Effect of Avilamycin on Gut Flora

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Avilamycin**

Cat. No.: **B193671**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This technical guide provides an in-depth analysis of the initial investigations into the effects of **avilamycin**, an orthosomycin antibiotic, on the gastrointestinal microbiota of livestock, primarily broiler chickens and swine. **Avilamycin** is utilized in veterinary medicine as a feed additive to promote growth and mitigate specific enteric diseases.<sup>[1]</sup> This document details its mechanism of action, summarizes its differential impact on the gut flora composition and function in various intestinal sections, and presents the key experimental protocols employed in these foundational studies. Quantitative data from pivotal studies are presented in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for research and development purposes.

## Introduction

**Avilamycin** is an oligosaccharide antibiotic produced by *Streptomyces viridochromogenes* and belongs to the orthosomycin family.<sup>[1][2]</sup> In veterinary practice, it is administered as a feed additive to enhance growth performance and for the prophylaxis of certain bacterial enteric diseases in poultry and swine.<sup>[1][3]</sup> The primary antimicrobial activity of **avilamycin** is directed against Gram-positive bacteria.<sup>[3][4]</sup> Its therapeutic and prophylactic efficacy is rooted in its ability to modulate the gut microbiota, thereby reducing the burden of pathogenic bacteria and influencing the overall gut health of the animal. This guide synthesizes the early research that elucidated these effects.

## Mechanism of Action

**Avilamycin** exerts its antimicrobial effect by inhibiting bacterial protein synthesis.<sup>[3][5]</sup> The precise molecular mechanism involves binding to the bacterial ribosome. Some studies suggest it acts by inhibiting the binding of formylmethionyl-tRNA to the 30S ribosomal subunit, which effectively blocks the formation of the 70S initiation complex required for protein synthesis.<sup>[2]</sup> Other evidence points to interaction with the 50S ribosomal subunit.<sup>[5][6]</sup> This inhibition is observed in ribosomal systems from both Gram-positive and Gram-negative bacteria *in vitro*; however, its *in vivo* specificity towards Gram-positive organisms is likely due to differences in cell wall permeability.<sup>[2]</sup>

Figure 1: Proposed Mechanism of Avilamycin Action

[Click to download full resolution via product page](#)Figure 1: Proposed Mechanism of **Avilamycin** Action

## Effects on Gut Flora in Broiler Chickens

Initial studies in broiler chickens revealed that **avilamycin**'s impact on the gut microbiota varies significantly by intestinal location.

## Impact on Microbial Composition

In the ileum, **avilamycin** treatment was found to increase bacterial diversity.[7][8] Conversely, a decrease in diversity was observed in the cecum.[7][8] In the jejunum, **avilamycin** did not affect the total counts of mesophilic or lactic acid bacteria but did reduce the diversity of low G+C Gram-positive bacteria while increasing the diversity of gamma-proteobacteria.[9][10]

Table 1: Summary of **Avilamycin**'s Effect on Broiler Chicken Gut Microbiota

| Intestinal Location | Effect on Alpha Diversity | Key Changes in Bacterial Taxa                                                                            | Reference |
|---------------------|---------------------------|----------------------------------------------------------------------------------------------------------|-----------|
| Ileum               | Increased                 | Enriched: <b>Lactobacillus reuteri</b> ,<br><b>Clostridium</b> Decreased: <b>Lactobacillus crispatus</b> | [7][11]   |
| Cecum               | Decreased                 | Less pronounced effect; 12 OTUs decreased and 3 OTUs increased.                                          | [7][11]   |

| Jejunum | Decreased (low G+C Gram+) | Decreased:**Weisella**, **Enterococcus faecium**, **Pediococcus acidophilus**Increased:**Pseudomonas** spp. diversity |[9][10] |

## Functional Consequences and Efficacy Against Necrotic Enteritis

The modulation of the gut microbiota by **avilamycin** has significant functional consequences, most notably in the prevention of necrotic enteritis (NE), a disease caused by *Clostridium perfringens*.[4][12] Studies have consistently demonstrated that **avilamycin** is effective at controlling mortality and reducing intestinal lesion scores associated with NE challenges.[4][13]

Functional profiling using PICRUSt predicted that **avilamycin** treatment enriches 10 functional categories while decreasing 4 others in the ileum and cecum.[7]

Table 2: Efficacy of **Avilamycin** in *Clostridium perfringens* Challenge Models in Broilers

| Parameter                                     | Control<br>(Challenged<br>) | Avilamycin<br>(15 ppm) | Avilamycin<br>(30 ppm) | P-value  | Reference |
|-----------------------------------------------|-----------------------------|------------------------|------------------------|----------|-----------|
| NE Mortality<br>Rate (%)                      | >16%                        | 7.53%                  | 3.02%                  | < 0.0001 | [4][14]   |
| Ileal C.<br><i>perfringens</i><br>(log CFU/g) | Not Reported                | 2.22                   | 1.41                   | < 0.0001 | [4]       |
| NE Lesion<br>Score (Day<br>17)                | Significantly<br>Higher     | Significantly<br>Lower | Significantly<br>Lower | < 0.006  | [4][13]   |

| Body Weight (Day 35) | Significantly Lower | Significantly Higher | Significantly Higher | < 0.0001 | [4][13] |

## Effects on Gut Flora in Swine

In early-weaned pigs, **avilamycin**'s effects are characterized by a shift in the microbial community's structure and metabolic activity rather than a simple reduction in total bacterial numbers.[15][16][17]

## Impact on Microbial Composition and Activity

Studies in pigs showed that **avilamycin** treatment did not significantly alter the total bacterial load in the stomach, jejunum, cecum, or colon.[16][18] However, it did lead to an increase in overall microbial biodiversity compared to control diets.[16][17] A key finding was the alteration of microbial metabolic activity, as measured by the concentration of purine bases in the hindgut. In control animals, purine base concentration peaked in the colon, whereas in **avilamycin**-treated pigs, the peak occurred earlier in the cecum, indicating a shift in the location of maximal microbial activity.[16][18]

Table 3: Summary of **Avilamycin**'s Effect on Weaned Pig Gut Microbiota

| Parameter                    | Observation                                                                  | Reference                                 |
|------------------------------|------------------------------------------------------------------------------|-------------------------------------------|
| Total Bacterial Counts       | <b>No significant difference along the GIT.</b>                              | <a href="#">[16]</a> <a href="#">[17]</a> |
| Biodiversity                 | Increased compared to the control diet.                                      | <a href="#">[16]</a> <a href="#">[17]</a> |
| Microbial Metabolic Activity | Shift in the peak concentration of purine bases from the colon to the cecum. | <a href="#">[16]</a> <a href="#">[17]</a> |

| **Avilamycin** Resistance | Selects for resistant *Enterococcus faecalis*, which diminishes within one week post-treatment. |[\[19\]](#)[\[20\]](#) |

## Efficacy Against Post-Weaning Diarrhea

The modulation of gut flora by **avilamycin** is associated with the effective control of post-weaning diarrhea, which is often caused by pathogenic *Escherichia coli*.[\[1\]](#)[\[21\]](#)

Table 4: Efficacy of **Avilamycin** in Controlling Post-Weaning Diarrhea in Piglets

| Parameter                    | Control<br>(Untreated) | Avilamycin<br>(40 ppm) | Avilamycin<br>(80 ppm) | P-value | Reference            |
|------------------------------|------------------------|------------------------|------------------------|---------|----------------------|
| Average Daily Diarrhea Score | Significantly Higher   | Similar to Control     | Significantly Lower    | < 0.05  | <a href="#">[21]</a> |
| Mortality                    | Significantly Higher   | Similar to Control     | Significantly Lower    | < 0.05  | <a href="#">[21]</a> |
| Liveweight Gain              | Significantly Lower    | Similar to Control     | Significantly Higher   | < 0.05  | <a href="#">[21]</a> |

| Feed Conversion Ratio | Significantly Poorer | Similar to Control | Significantly Improved | < 0.05 |[\[21\]](#) |

## Key Experimental Protocols

The initial investigations into **avilamycin**'s effects on gut flora relied on established in-vivo models coupled with molecular and microbiological analysis techniques.

## Animal Models and Study Design

The majority of studies were conducted using broiler chickens (e.g., Ross 308) and early-weaned piglets.[\[13\]](#)[\[16\]](#)[\[17\]](#)[\[22\]](#) A typical study design involves randomly allocating animals to different dietary treatment groups, including a non-medicated control group and one or more groups receiving feed supplemented with **avilamycin** at specified concentrations (e.g., 10-30 ppm for chickens, 40-80 ppm for pigs).[\[4\]](#)[\[21\]](#)

Figure 2: General Experimental Workflow for In-Vivo Avilamycin Studies

[Click to download full resolution via product page](#)Figure 2: General Experimental Workflow for In-Vivo **Avilamycin** Studies

## Microbiota Characterization Techniques

A range of molecular techniques has been employed to characterize the gut microbiota in response to **avilamycin**.

- **16S rRNA Gene Sequencing:** High-throughput sequencing of the 16S ribosomal RNA gene is used to obtain a comprehensive profile of the bacterial community's composition and diversity. The process involves DNA extraction from gut samples, PCR amplification of variable regions of the 16S rRNA gene, sequencing, and bioinformatic analysis to assign operational taxonomic units (OTUs) and perform taxonomic classification.[\[7\]](#)[\[8\]](#)[\[11\]](#)
- **PCR-Denaturant Gradient Gel Electrophoresis (PCR-DGGE):** This technique was used in earlier studies to visualize the diversity of the microbial community. It separates PCR amplicons of the same length based on their melting characteristics in a denaturing gradient, providing a "fingerprint" of the community.[\[9\]](#)[\[10\]](#)
- **Quantitative PCR (qPCR):** This method is used to quantify the abundance of total bacteria or specific bacterial groups (e.g., *Lactobacillus*, *Enterobacteriaceae*) by measuring the amplification of a target gene in real-time.[\[16\]](#)[\[17\]](#)

Figure 3: Microbiota Analysis Methodologies

[Click to download full resolution via product page](#)

Figure 3: Microbiota Analysis Methodologies

## Functional and Physiological Assays

To connect changes in the microbiota with host physiology, several other assays are commonly performed:

- Gut Morphology: Intestinal tissue sections (e.g., from the jejunum) are fixed, stained (e.g., with hematoxylin and eosin), and examined microscopically to measure villus height and crypt depth, which are indicators of gut health and absorptive capacity.[9][23]
- Microbial Metabolic Activity: The concentration of purine bases (adenine, guanine, hypoxanthine, and xanthine) in digesta can be measured using HPLC as an indicator of the total microbial biomass and metabolic activity.[16][17]

## Conclusion

The initial investigations into **avilamycin**'s effect on gut flora have established it as a significant modulator of the gastrointestinal microbial ecosystem. Its primary activity against Gram-positive bacteria leads to distinct and location-specific changes in the gut microbiota of both broiler chickens and swine. In chickens, these changes are directly linked to the prevention of necrotic enteritis, while in pigs, they correlate with the control of post-weaning diarrhea and shifts in microbial metabolic activity. The experimental protocols developed during these studies, from in-vivo challenge models to molecular characterization techniques like 16S rRNA sequencing, have laid the groundwork for our current understanding and continue to inform the development of strategies aimed at promoting gut health in livestock.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbino.com [nbino.com]
- 2. government.se [government.se]
- 3. Avilamycin 10% – AGP alternatives, Anticoccidials, Antibiotic substitutes—Phipharm healthcare limited [phipharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Avilamycin | CAS No- 11051-71-1 [chemicea.com]

- 6. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of dietary avilamycin on ileal and cecal microbiota in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of the antibiotic avilamycin on the structure of the microbial community in the jejunal intestinal tract of broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Efficacy of avilamycin for the prevention of necrotic enteritis caused by a pathogenic strain of Clostridium perfringens in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of avilamycin, tylosin and ionophore anticoccidials on Clostridium perfringens enterotoxaemia in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The response of gastrointestinal microbiota to avilamycin, butyrate, and plant extracts in early-weaned pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Effect of the growth promoter avilamycin on emergence and persistence of antimicrobial resistance in enteric bacteria in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The effect of avilamycin in the control of stress-induced post-weaning diarrhoea in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dietary lysozyme and avilamycin modulate gut health, immunity, and growth rate in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Performance, gut morphology and microbiology effects of a *Bacillus* probiotic, avilamycin and their combination in mixed grain broiler diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Whitepaper: Initial Investigations into the Effect of Avilamycin on Gut Flora]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b193671#initial-investigations-into-avilamycin-s-effect-on-gut-flora>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)